Methyl 5-chloro-6-methoxy-2-naphthoate
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Overview
Description
Methyl 5-chloro-6-methoxy-2-naphthoate is an organic compound with the molecular formula C13H11ClO3 and a molecular weight of 250.68 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 6-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-methoxy-2-naphthoate typically involves the esterification of 5-chloro-6-methoxy-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-methoxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-amino-6-methoxy-2-naphthoate or 5-thio-6-methoxy-2-naphthoate.
Oxidation: Formation of 5-chloro-6-methoxy-2-naphthaldehyde or 5-chloro-6-methoxy-2-naphthoic acid.
Reduction: Formation of 5-chloro-6-methoxy-2-naphthol.
Scientific Research Applications
Methyl 5-chloro-6-methoxy-2-naphthoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxy-2-naphthoate: Similar structure but lacks the chlorine atom at the 5-position.
Methyl 2-methoxy-1-naphthoate: Similar structure but with different substitution pattern on the naphthalene ring.
Methyl 3-methoxy-2-naphthoate: Another structural isomer with different substitution pattern.
Uniqueness
Methyl 5-chloro-6-methoxy-2-naphthoate is unique due to the presence of both a chlorine atom and a methoxy group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H11ClO3 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 5-chloro-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14/h3-7H,1-2H3 |
InChI Key |
GMFMMWDHBGEBAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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